molecular formula C13H14O3 B2641689 rel-methyl (3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylate CAS No. 1965318-47-1

rel-methyl (3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylate

Cat. No.: B2641689
CAS No.: 1965318-47-1
M. Wt: 218.252
InChI Key: URWNSMYYWNWAJT-GWCFXTLKSA-N
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Description

rel-methyl (3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylate: is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-methyl (3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with 4-hydroxycoumarin, followed by cyclization to form the spirocyclic structure. The reaction is often catalyzed by solid nano-catalysts such as SiO2 nanoparticles, which enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The use of environmentally friendly catalysts and solvent-free conditions is preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

rel-methyl (3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: This reaction can simplify the structure, making it more suitable for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

rel-methyl (3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which rel-methyl (3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rel-methyl (3’R,4S)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-3’-carboxylate is unique due to its specific stereochemistry and the presence of a cyclopropane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl (1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-15-12(14)10-8-13(10)6-7-16-11-5-3-2-4-9(11)13/h2-5,10H,6-8H2,1H3/t10-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWNSMYYWNWAJT-GWCFXTLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCOC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@]12CCOC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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